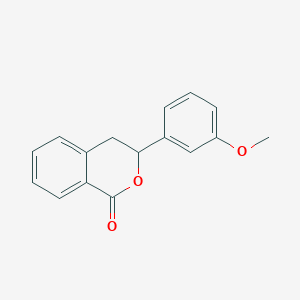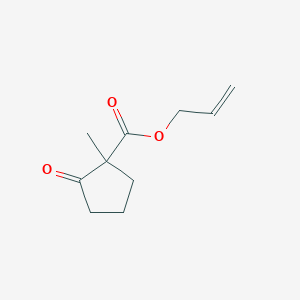
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester is an organic compound with a complex structure It is a derivative of cyclopentanecarboxylic acid, featuring a methyl group, an oxo group, and a propenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with propenyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Another method involves the use of palladium-catalyzed hydrocarboxylation of cyclopentene, followed by esterification with propenyl alcohol. This method offers a more efficient route with higher yields .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: This compound shares a similar structure but has a methyl ester group instead of a propenyl ester group.
Cyclopentanecarboxylic acid, 1-methyl-, methyl ester: Another similar compound with a methyl ester group and a methyl substituent.
Uniqueness
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
93494-18-9 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
prop-2-enyl 1-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-7-13-9(12)10(2)6-4-5-8(10)11/h3H,1,4-7H2,2H3 |
Clave InChI |
JDRBFICHSQGFTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1=O)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



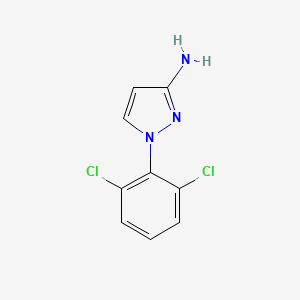
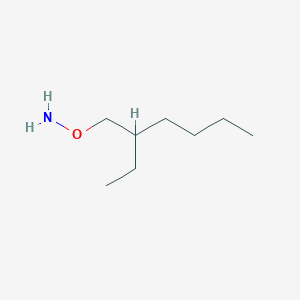
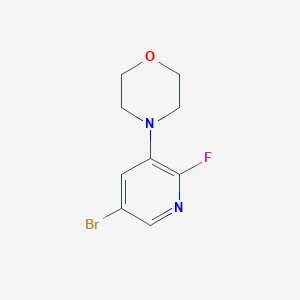
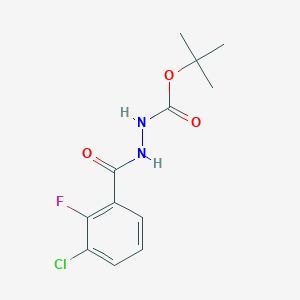
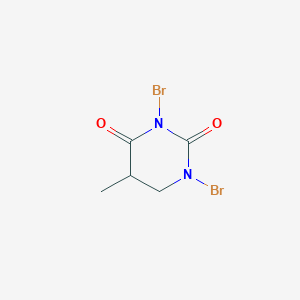
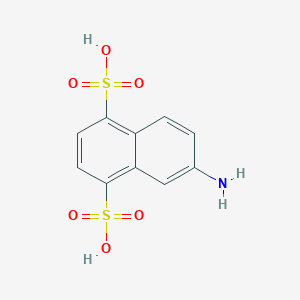
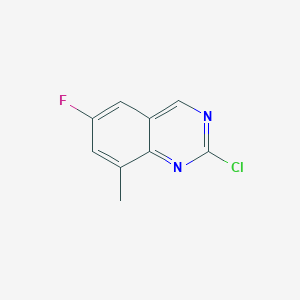
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
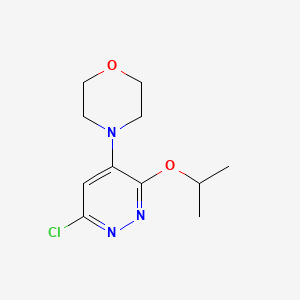

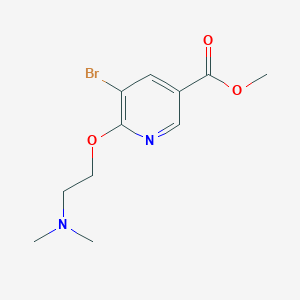
![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
